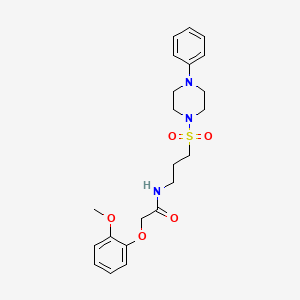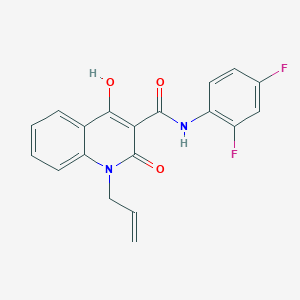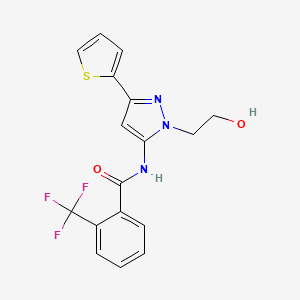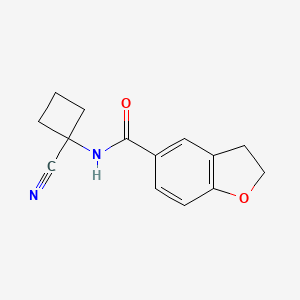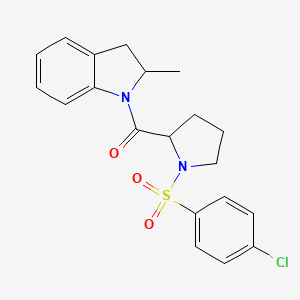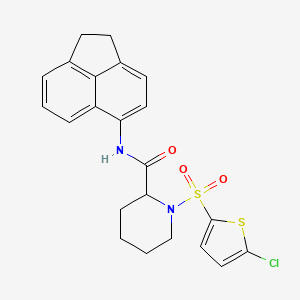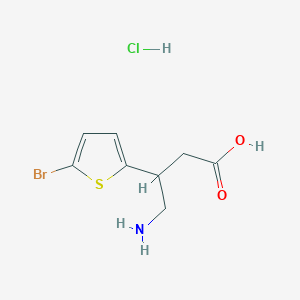![molecular formula C24H25NO3 B2774885 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one CAS No. 898456-86-5](/img/structure/B2774885.png)
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25NO3 and its molecular weight is 375.468. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Khattabi et al. (2019) explored the performance of pyran derivatives, closely related to the chemical , as corrosion inhibitors for mild steel in an acidic solution. These compounds demonstrated significant inhibition efficiencies, which increased with concentration and decreased with temperature. The inhibition process was suggested to be via an adsorption mechanism, supported by both experimental and theoretical methods (Khattabi et al., 2019).
Pharmaceutical Research
Lavreysen et al. (2004) examined "JNJ16259685," a compound with a similar quinoline structure, highlighting its potent, selective, and systemically active antagonistic effects on the mGlu1 receptor. This compound showed promising pharmacological profiles in inhibiting glutamate-induced Ca2+ mobilization and exhibited significant potency in occupying central mGlu1 receptors, suggesting potential applications in neurological disorders (Lavreysen et al., 2004).
Antimicrobial and Antioxidant Properties
Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which demonstrated promising antimicrobial properties. Certain compounds in this study were highly potent against bacterial and fungal strains, with moderate antioxidant activity observed in methoxy-substituted compounds (Prasath et al., 2015).
Molecular Synthesis
Sekar and Prasad (1999) detailed a general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones, a process that could be relevant for the synthesis or modification of the compound . This synthesis approach could potentially be applied to create derivatives with various biological or chemical applications (Sekar & Prasad, 1999).
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-17-9-10-18(2)20(12-17)15-28-24-16-27-21(13-23(24)26)14-25-11-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-10,12-13,16H,5,7,11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCVLBDWXRSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)
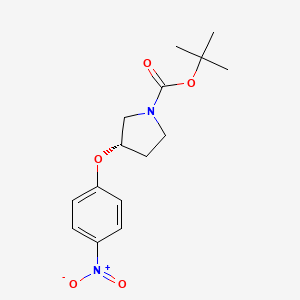
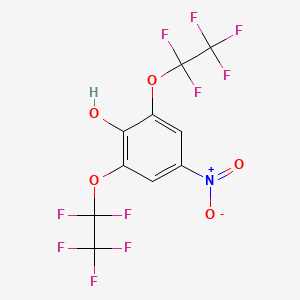
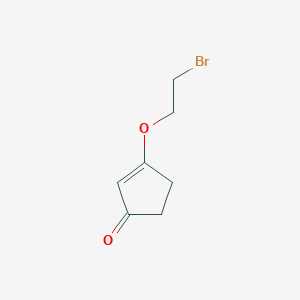
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)
